molecular formula C21H17N3O3 B10933706 4-(5-{3-[(2-Methoxyphenoxy)methyl]phenyl}-1,3,4-oxadiazol-2-yl)pyridine

4-(5-{3-[(2-Methoxyphenoxy)methyl]phenyl}-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B10933706
M. Wt: 359.4 g/mol
InChI Key: XHMBARKYVNFAHS-UHFFFAOYSA-N
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Description

2-{3-[(2-METHOXYPHENOXY)METHYL]PHENYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. The compound consists of an oxadiazole ring, a pyridyl group, and a methoxyphenoxy group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-METHOXYPHENOXY)METHYL]PHENYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid or ester and a halogenated precursor.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenoxy methyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-METHOXYPHENOXY)METHYL]PHENYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, boronic acids, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{3-[(2-METHOXYPHENOXY)METHYL]PHENYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(2-METHOXYPHENOXY)METHYL]PHENYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-{3-[(2-METHOXYPHENOXY)METHYL]PHENYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE is unique due to its combination of an oxadiazole ring, a pyridyl group, and a methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

2-[3-[(2-methoxyphenoxy)methyl]phenyl]-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C21H17N3O3/c1-25-18-7-2-3-8-19(18)26-14-15-5-4-6-17(13-15)21-24-23-20(27-21)16-9-11-22-12-10-16/h2-13H,14H2,1H3

InChI Key

XHMBARKYVNFAHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C3=NN=C(O3)C4=CC=NC=C4

Origin of Product

United States

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